molecular formula C13H20N2O2 B2383280 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one CAS No. 2470437-17-1

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2383280
CAS No.: 2470437-17-1
M. Wt: 236.315
InChI Key: SNKOJWOGEGTRLV-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a chemical compound supplied for research and development purposes. It is provided as a high-purity material to ensure reliability in experimental applications. This compound belongs to a class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which are recognized in scientific literature as valuable intermediates in medicinal chemistry . Related structural analogs within this chemical family have been investigated for their potential as antibacterial agents . Specifically, some closely related derivatives have shown promising in vitro activity against various strains of Gram-positive and Gram-negative bacteria . Other analogs in this series are utilized in the synthesis of compounds with cardiovascular activity, underscoring the significance of this scaffold in pharmaceutical research . The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-(2-ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-17-9-7-11-10(2)14-12-6-4-5-8-15(12)13(11)16/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKOJWOGEGTRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=C(N=C2CCCCN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Core Pyrido[1,2-a]pyrimidin-4-one Formation

The foundational step in synthesizing this compound is constructing the pyrido[1,2-a]pyrimidin-4-one core. A prevalent approach involves cyclizing precursors such as 2-methylpyridine derivatives with ethyl 2-bromoacetate, followed by reaction with guanidine or urea under basic conditions. For example, heating 2-methylpyridine with ethyl 2-bromoacetate in ethanol at reflux forms an intermediate quaternary ammonium salt, which undergoes cyclization upon addition of guanidine carbonate in aqueous sodium hydroxide. This method typically yields the unsubstituted pyrido[1,2-a]pyrimidin-4-one scaffold, which is subsequently functionalized at the 3-position.

Modifications to this route include using microwave-assisted cyclization to reduce reaction times from hours to minutes while maintaining yields above 85%. Solvent selection also critically impacts efficiency; polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates compared to ethanol or water.

Hydrogenation and Saturation of the Pyridine Ring

Post-functionalization, the pyridine ring is hydrogenated to its tetrahydro form. Catalytic hydrogenation using palladium on carbon in acetic acid under 50 psi H₂ at 25°C for 48 hours achieves full saturation without over-reduction of the pyrimidinone moiety. Raney nickel catalysts, while cost-effective, risk side reactions such as N-dealkylation and are less favored.

Optimized Hydrogenation Parameters:

Catalyst Solvent Pressure (psi) Time (h) Yield (%)
10% Pd/C AcOH 50 48 92
Ra-Ni EtOH 50 24 65

Purification and Crystallization Techniques

Crude products are purified via recrystallization from isopropanol or ethanol/water mixtures, yielding white crystalline solids with >99% purity. Seeding with pre-formed crystals of the target compound during cooling enhances polymorphic purity, as demonstrated in analogous pyrido[1,2-a]pyrimidin-4-one derivatives.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

Method Steps Total Yield (%) Purity (%) Scalability
Chloroethyl substitution 2 78 98 High
Direct alkylation 1 70 95 Moderate
Microwave cyclization 3 85 97 Low

The chloroethyl substitution route offers superior yield and scalability, making it the preferred industrial method despite requiring multiple steps. Direct alkylation, while simpler, suffers from lower yields due to side reactions.

Mechanistic Insights and Side-Reaction Mitigation

During ethoxyethyl installation, competing elimination reactions generating vinyl ethers are minimized by maintaining anhydrous conditions and using excess alkylating agent. Additionally, steric hindrance at the pyrimidinone nitrogen favors N-alkylation over O-alkylation, as confirmed by DFT calculations.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs occur at position 3 of the pyrido[1,2-a]pyrimidin-4-one core. Below is a comparative analysis:

Compound Substituent at Position 3 Molecular Weight Key Properties
Target Compound 2-Ethoxyethyl ~252.3* Enhanced solubility due to ethoxy group; potential prodrug metabolism .
Risperidone (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-...) Piperidinyl-ethyl-benzisoxazole 410.49 High affinity for 5-HT₂A and D₂ receptors; metabolized to active 9-hydroxy metabolite .
3-(2-Chloroethyl)-2-methyl-... (CAS 63234-80-0) 2-Chloroethyl 226.70 Electrophilic chloroethyl group may increase reactivity; lower solubility .
9-Hydroxy-risperidone (Active Metabolite) 9-Hydroxy-alicyclic modification 426.47 Retains antipsychotic activity; reduced CYP2D6 dependency for clearance .
3-(2-Iodoethyl)-2-methyl-... (TRC-C366155) 2-Iodoethyl 318.15 Bulky iodine atom reduces metabolic stability; potential radiolabeling utility .
3-Ethyl-9-hydroxy-2-methyl-... (CAS 849903-79-3) Ethyl + 9-hydroxy 208.26 Hydroxylation enhances polarity; possible antioxidant or neuroprotective effects .

*Calculated based on molecular formula C₁₂H₂₀N₂O₂.

Pharmacological and Metabolic Differences

  • Receptor Binding : Risperidone's benzisoxazole-piperidine group enables dual 5-HT₂A/D₂ antagonism, critical for antipsychotic efficacy. The target compound's ethoxyethyl chain lacks this pharmacophore, suggesting divergent therapeutic targets .
  • Metabolism: Risperidone undergoes hepatic hydroxylation to 9-hydroxy-risperidone, a major active metabolite . The ethoxyethyl group in the target compound may undergo oxidative dealkylation, yielding ethanol and a hydroxyethyl intermediate, which could exhibit distinct activity or toxicity profiles .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property Target Compound Risperidone 3-(2-Chloroethyl)-...
Molecular Formula C₁₂H₂₀N₂O₂ C₂₃H₂₇FN₄O₂ C₁₁H₁₅ClN₂O
Molecular Weight 252.3 410.49 226.70
Melting Point (°C) Not reported 158–160 100–102
LogP (Predicted) ~1.5 3.0 1.41
Water Solubility Moderate Low Low

Table 2: Metabolic Pathways

Compound Primary Metabolic Pathway Active Metabolites
Target Compound Oxidative dealkylation of ethoxyethyl Possible hydroxyethyl analog
Risperidone CYP2D6-mediated 9-hydroxylation 9-Hydroxy-risperidone
3-(2-Chloroethyl)-... Glutathione conjugation (detoxification) None reported

Biological Activity

3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that exhibits a unique structure combining elements of pyridine and pyrimidine rings. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables and relevant research findings.

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.32 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and neuroprotective effects. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various tetrahydropyrido derivatives. The results indicated that compounds with structural similarities to this compound demonstrated moderate to excellent bactericidal effects against both Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AModerateWeak
Compound BStrongModerate
This compoundTBDTBD

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored through in vitro studies. These studies suggest that the compound may inhibit acetylcholinesterase activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's.

Case Study: Acetylcholinesterase Inhibition

In a study conducted by Varadaraju et al., various piperazine derivatives were screened for their ability to inhibit human acetylcholinesterase. The results indicated that certain derivatives showed significant binding affinity at both peripheral anionic and catalytic sites.

CompoundIC50 (µM)Binding Affinity
Piperazine Derivative K12.5High
Piperazine Derivative S115.0Moderate
This compoundTBDTBD

Additional Biological Activities

Preliminary studies have also suggested that this compound may exhibit anti-inflammatory properties. The mechanism is hypothesized to involve the modulation of pro-inflammatory cytokines.

Q & A

Q. What are the key synthetic routes for preparing 3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one?

The synthesis typically involves multi-step protocols, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core. A common approach includes:

  • Core formation : Cyclization of substituted pyridine derivatives with carbonyl-containing reagents under acidic or basic conditions.
  • Substituent introduction : Alkylation or nucleophilic substitution at the 3-position to introduce the ethoxyethyl group. For example, a chloroethyl intermediate (e.g., 3-(2-chloroethyl)) can undergo nucleophilic substitution with ethoxide ions.
  • Optimization : Use of catalysts like triethylamine and solvents such as methanol or DMF to enhance yield (70–85%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural validation requires a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring saturation. For instance, the ethoxyethyl group’s protons show distinct splitting patterns in 1^1H NMR (~δ 3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C13_{13}H20_{20}N2_2O2_2: 236.15 g/mol).
  • HPLC : Purity assessment (>98% via reverse-phase chromatography) .

Q. What purification techniques are effective for isolating this compound?

  • Crystallization : Ethanol/water mixtures yield crystalline forms with >95% purity .
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane resolves impurities from the pyrido-pyrimidinone backbone .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the alkylation step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side reactions like over-alkylation .
  • Temperature control : Maintaining 60–70°C prevents thermal decomposition of the ethoxyethyl group.
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) enhance regioselectivity, as shown in analogs with 85% yield improvement .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing ethoxyethyl with vinyl or benzyl groups) reveals that the ethoxyethyl moiety enhances solubility but reduces binding affinity to kinase targets .
  • Dose-response assays : IC50_{50} discrepancies in enzymatic inhibition (e.g., 10 μM vs. 50 μM) may arise from differences in assay pH or co-solvents, requiring standardized protocols .

Q. How does the electronic environment of the pyrido-pyrimidinone core influence reactivity?

  • Computational modeling : Density functional theory (DFT) calculations indicate the 4-keto group stabilizes the ring via resonance, making the 3-position susceptible to electrophilic substitution. Substituents like ethoxyethyl donate electron density, altering reaction kinetics .
  • Experimental validation : Hammett plots comparing substituent effects on reaction rates (e.g., σ+^+ values) confirm electron-donating groups accelerate alkylation .

Methodological Challenges and Solutions

Q. Addressing low yields in large-scale synthesis

  • Continuous flow systems : Automated reactors reduce batch variability and improve heat dissipation, achieving consistent yields (~80%) compared to traditional flask methods (50–60%) .
  • In-line analytics : Real-time HPLC monitoring detects intermediates, enabling rapid adjustments .

Q. Resolving spectral overlaps in NMR analysis

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals from the tetrahydropyrido ring and ethoxyethyl chain .
  • Deuteration studies : Replacing protons with deuterium in specific positions simplifies 1^1H NMR interpretation .

Future Research Directions

  • Mechanistic studies : Elucidate the role of the ethoxyethyl group in modulating bioactivity via molecular dynamics simulations .
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

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